![molecular formula C17H32N2O4 B14593976 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid CAS No. 61042-47-5](/img/structure/B14593976.png)
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid is an organic compound with the molecular formula C17H32N2O4 and a molecular weight of 328.447 g/mol . This compound features a carbamoyl group, a hydroxyl group, and a heptanoic acid chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbamoyl group produces an amine.
Wissenschaftliche Forschungsanwendungen
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboxamide derivatives: Compounds with similar structures, such as N-(4-hydroxyphenyl)acetamide and N-(2-hydroxyethyl)acetamide.
Hydroxylated fatty acids: Molecules like 9-hydroxyoctadecanoic acid and 12-hydroxystearic acid.
Uniqueness
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
61042-47-5 |
|---|---|
Molekularformel |
C17H32N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
7-[carbamoyl(4-hydroxynon-2-enyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-6-10-15(20)11-9-14-19(17(18)23)13-8-5-4-7-12-16(21)22/h9,11,15,20H,2-8,10,12-14H2,1H3,(H2,18,23)(H,21,22) |
InChI-Schlüssel |
JXIFFYXAVHOMMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CCN(CCCCCCC(=O)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


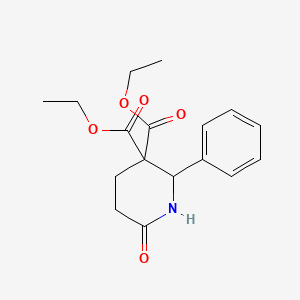
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
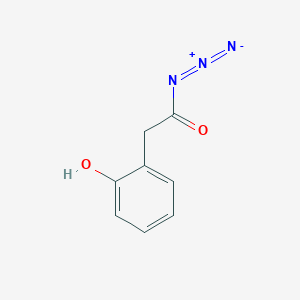

![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
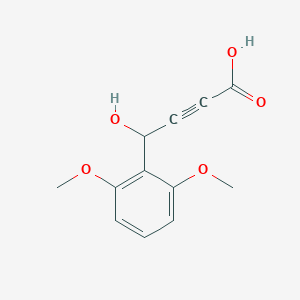
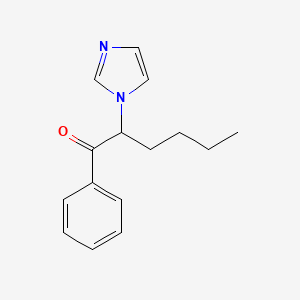
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
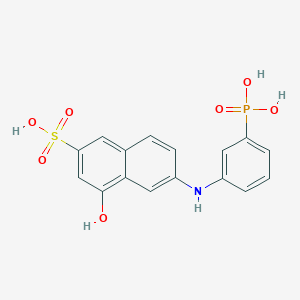

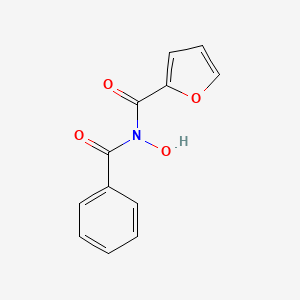
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
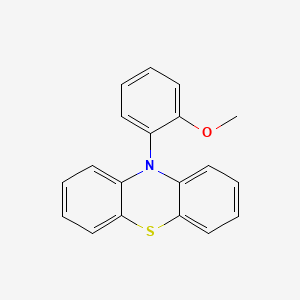
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
